N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide (hereafter referred to as the target compound) is a phthalazinone-based acetamide derivative. Its structure features a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl moiety.
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)13-25-22(27)17-8-6-5-7-16(17)19(24-25)12-21(26)23-18-10-9-15(28-3)11-20(18)29-4/h5-11,14H,12-13H2,1-4H3,(H,23,26) |
InChI Key |
UKCNBHIWPSLNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors, such as substituted benzoyl hydrazines, under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the phthalazinone derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions due to its potential bioactivity.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents, based on its structural features.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Phthalazinone Derivatives ():
Compounds such as 4b , 4c , and 4d () share the 4-oxo-3,4-dihydrophthalazin-1-yl core but differ in substituents. For example:
- 4c : Features a p-tolyl group, increasing hydrophobicity.
- 4d : Includes a chlorophenyl group, which may improve membrane permeability.
Quinazolinone and Pyrimidinone Derivatives ():
- Compound 18 (): A pyrimidinone-based CK1 inhibitor with a trifluoromethylbenzothiazole group. The pyrimidinone core differs electronically from phthalazinone, altering charge distribution and target selectivity.
- Compound 1 (): A quinazolinone acetamide with anticonvulsant activity. The quinazolinone ring’s fused benzene-pyrimidine structure contrasts with the phthalazinone’s fused benzene-diazine, influencing π-π stacking and dipole interactions .
Substituent Effects on Physicochemical Properties
Aromatic Ring Modifications:
- Target compound : The 2,4-dimethoxyphenyl group provides electron-donating methoxy substituents, increasing solubility and altering π-stacking compared to electron-withdrawing groups (e.g., chloro in 4d or trifluoromethyl in 18 ) .
- Dichlorophenyl analogs (): Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit steric repulsion between substituents, leading to conformational flexibility. The target compound’s methoxy groups likely reduce steric hindrance .
Acetamide Linker Modifications:
- Benzothiazole-linked acetamides (): Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide replace the phthalazinone with a benzothiazole ring, altering hydrogen-bonding capacity and lipophilicity .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a dimethoxy-substituted phenyl group and a dihydrophthalazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.45 g/mol. The presence of multiple functional groups suggests potential for various biological interactions.
Biological Activity Overview
This compound has been evaluated for several biological activities, particularly in the fields of antimicrobial and anticancer research. Similar compounds have shown promising results in various studies.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-[3-(isopropyl)-4-oxo-phthalazin]acetamide | Similar phenyl and phthalazine structures | Antitumor |
| N-(4-fluorophenyl)-2-[3-(n-butyl)-4-thioxo-phthalazin]acetamide | Fluorine substitution | Antimicrobial |
| N-(3-chlorophenyl)-2-[3-(cyclopropyl)-4-hydroxy-phthalazin]acetamide | Chlorine substitution | Anti-inflammatory |
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets due to its lipophilic nature resulting from the methoxy groups and the 2-methylpropyl side chain. These structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- Antimicrobial Activity : A study evaluating similar compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The synthesized derivatives exhibited comparable or superior activity compared to standard antibiotics such as norfloxacin and chloramphenicol .
- Antitumor Effects : Research on structurally related phthalazine derivatives indicated notable cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
